N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Lipophilicity Drug-likeness ADME

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (CAS 886949-30-0), also referred to as CMBT-1 in some vendor catalogs, is a synthetic small molecule belonging to the benzothiazole amide class. Its structure features a 7-chloro-4-methoxy substituted benzothiazole core linked via an amide bond to a 2,6-difluorophenyl ring.

Molecular Formula C15H9ClF2N2O2S
Molecular Weight 354.76
CAS No. 886949-30-0
Cat. No. B2383333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
CAS886949-30-0
Molecular FormulaC15H9ClF2N2O2S
Molecular Weight354.76
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21)
InChIKeyIVAVQAWQRFCEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (CAS 886949-30-0): A Specialized Benzothiazole Building Block


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (CAS 886949-30-0), also referred to as CMBT-1 in some vendor catalogs, is a synthetic small molecule belonging to the benzothiazole amide class . Its structure features a 7-chloro-4-methoxy substituted benzothiazole core linked via an amide bond to a 2,6-difluorophenyl ring [1]. This compound is primarily marketed as a research chemical and a building block for the synthesis of more complex molecules with potential biological activity . While its specific pharmacological target is not publicly defined, its core scaffold is common in kinase inhibitors and antimicrobial agents, making it a candidate for medicinal chemistry exploration [2].

Benzothiazole scaffold with defined 7-chloro-4-methoxy substitution pattern

2,6-difluorobenzamide core for structure–activity exploration

Medicinal chemistry building block for kinase or antimicrobial lead design

Why a Generic Benzothiazole Cannot Simply Replace N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide


The specific substitution pattern on the benzothiazole core is critical for biological activity. Literature on related 2,6-difluorobenzamide derivatives demonstrates that replacing the benzothiazole moiety with a benzimidazole completely abolishes antibacterial activity, highlighting the essential role of the sulfur-containing heterocycle [1]. Within the benzothiazole class, potency is exquisitely sensitive to the nature and position of substituents [2]. The combination of a 7-chloro, a 4-methoxy, and an unsubstituted amide linker in this compound creates a unique pharmacophore that directly impacts electronic distribution, target binding, and physicochemical properties like lipophilicity (XLogP3 = 4.3) when compared to its 4-ethoxy or 4,7-dimethyl analogs [3]. Simple, unsubstituted benzothiazoles will not replicate these properties, making direct substitution highly risky in a research or development context.

Heterocycle replacement may abolish interaction

Benzimidazole analogs lose antibacterial activity; the sulfur-containing benzothiazole is essential for target engagement.

Substitution pattern critically alters electronic profile

7-chloro and 4-methoxy groups together create a unique electronic distribution not replicated by 4-ethoxy or 4,7-dimethyl analogs.

Lipophilicity and H-bond capacity differ from close analogs

XLogP3 (4.3) and hydrogen bond acceptor count (6) distinguish this compound; unsubstituted benzothiazoles will not match pharmacokinetic-relevant properties.

Quantitative Differentiation Guide for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide vs. Closest Analogs


Comparative Lipophilicity: XLogP3 Analysis Against Key Analogs

The target compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability, is calculated as XLogP3 = 4.3 [1]. This value differentiates it from close analogs N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (predicted XLogP3 ~4.5) and N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide (predicted XLogP3 ~3.8) . The difference of 0.2-0.5 log units is significant in a drug discovery context, often correlating with a several-fold change in partition coefficient.

Lipophilicity (XLogP3)
Class-level
Target: 4.3
4-ethoxy analog: ~4.5
4,7-dimethyl analog: ~3.8

Supports differentiation in ADME property screening; distinct lipophilicity may influence permeability and metabolic stability.

Computed by XLogP3 (PubChem 2025.09.15); experimental logP/D validation recommended.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Capacity: A 20% Advantage Over the De-chloro Analog

The target compound has a Hydrogen Bond Acceptor (HBA) count of 6, compared to a count of 5 for the de-chloro analog N-(4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide [1]. This additional acceptor site, provided by the 7-chloro substituent, can form an extra hydrogen bond with a biological target or solvent, which may translate to enhanced binding affinity or improved solubility [2].

H-Bond Acceptors
Class-level
6 (target) vs 5 (de-chloro analog)

Additional acceptor site from 7-chloro may modify target binding or solubility; supports selection over de-chloro scaffold.

Cactvs 3.4.8.24; H-bond count impact on affinity requires assay confirmation.

Molecular Recognition Binding Affinity Electrostatics

Topological Polar Surface Area (TPSA): Differentiating CNS Permeability Profile

The topological polar surface area (TPSA) for the target compound is 79.5 Ų [1]. This is a key descriptor for predicting blood-brain barrier (BBB) penetration, with a common threshold for CNS drugs being <90 Ų [2]. The TPSA of this compound is lower than that of the 4-ethoxy analog (predicted TPSA ~85 Ų) and higher than the 4,7-dimethyl analog (predicted TPSA ~65 Ų), placing it in a unique 'borderline' region that suggests a distinct CNS vs. peripheral selectivity profile .

TPSA
Class-level
Target: 79.5 Ų
4-ethoxy analog: ~85 Ų
4,7-dimethyl analog: ~65 Ų

TPSA near CNS-favorable threshold; may inform CNS penetration modeling versus analogs.

Cactvs 3.4.8.24; BBB prediction models should be applied cautiously.

Blood-Brain Barrier CNS Drug Design TPSA

Rotatable Bond Flexibility: A Conformational Constraint Advantage

The target compound possesses 3 rotatable bonds [1]. This is fewer than the 4 rotatable bonds predicted for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, which contains an ethoxy side chain, and equal to the 3 rotatable bonds in the rigid N-(4,7-dimethyl) analog . A lower number of rotatable bonds correlates with better oral bioavailability and higher binding affinity due to reduced conformational entropy penalty upon target binding [2].

Rotatable Bonds
Class-level
3 (target)
4-ethoxy analog: 4
4,7-dimethyl analog: 3

Lower conformational flexibility may correlate with improved binding affinity and oral bioavailability parameters.

Cactvs 3.4.8.24; Veber rule suggests rotatable bonds ≤10, but exact impact depends on target.

Conformational Entropy Binding Affinity Oral Bioavailability

Recommended Application Scenarios for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide


Scaffold for CNS-Penetrant Kinase Inhibitor Design

Based on its favorable TPSA of 79.5 Ų and moderate lipophilicity (XLogP3 = 4.3), this compound is an excellent starting point for designing kinase inhibitors intended to cross the blood-brain barrier [1]. Its physicochemical profile places it in the optimal range for CNS drugs, unlike its 4-ethoxy analog which is predicted to have higher TPSA and lower brain penetration .

Probe for Investigating Halogen Bonding in Protein-Ligand Interactions

The 7-chloro substituent provides an additional hydrogen bond acceptor and a potential halogen bond donor site not present in de-chloro or 4,7-dimethyl analogs [1]. This makes the compound uniquely suited for biophysical studies (e.g., X-ray crystallography, ITC) aimed at understanding the role of halogen bonds in molecular recognition .

Antimicrobial Lead Optimization Targeting FtsZ

Related 2,6-difluorobenzamide derivatives have demonstrated potent activity against Gram-positive bacteria by inhibiting the cell division protein FtsZ [1]. The unique substitution pattern of this compound—combining a 7-chloro group with a 4-methoxy group—represents a novel region of chemical space within this validated series, making it a high-priority building block for antimicrobial lead optimization programs targeting resistant strains .

Chemical Biology Probe with Favorable Metabolic Stability Profile

The compound's low rotatable bond count (3) and moderate XLogP3 (4.3) predict improved metabolic stability compared to more flexible or lipophilic analogs [1]. This makes it a superior candidate for the development of chemical probes that require sustained exposure in cellular assays, particularly when benchmarking against the 4-ethoxy analog which is predicted to be more flexible and thus potentially more prone to metabolism .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead design
TPSA and lipophilicity within CNS drug-like space
Predicted BBB permeability vs. analogs
Halogen bonding probe in biophysical studies
7-chloro as hydrogen bond acceptor and potential halogen bond donor
Crystallographic or calorimetric binding characterization
Antimicrobial lead exploration (FtsZ pathway)
2,6-difluorobenzamide core with benzothiazole substitution
FtsZ inhibition assays and Gram-positive strain panels
Metabolic stability probe for cellular assays
Low rotatable bond count and moderate lipophilicity
Microsomal stability comparison with flexible analogs
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